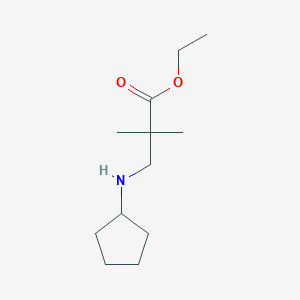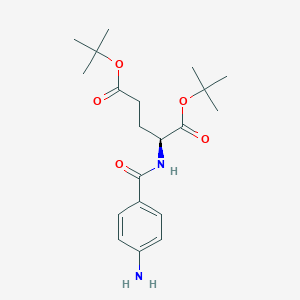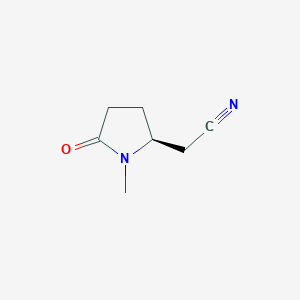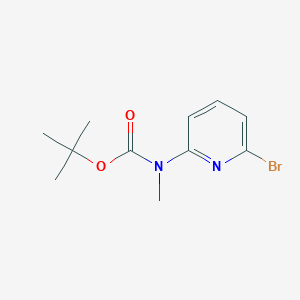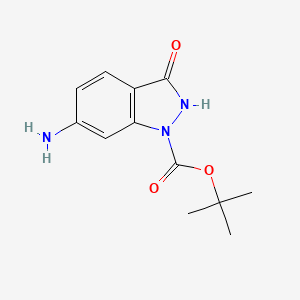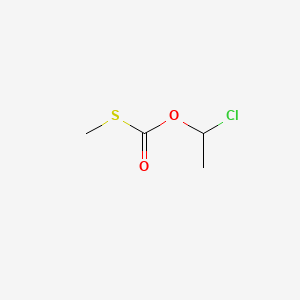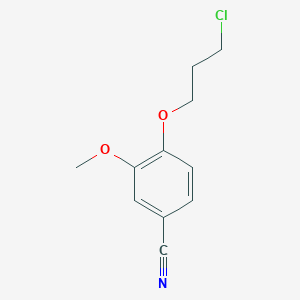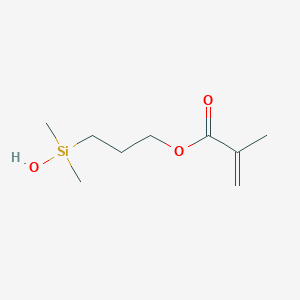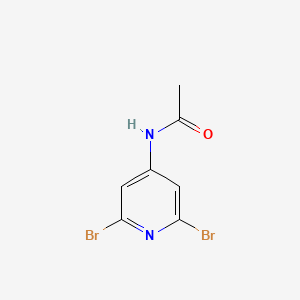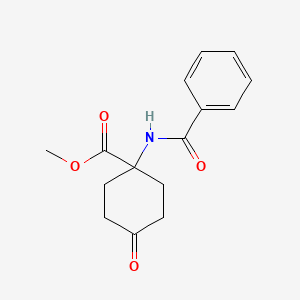
Methyl 1-benzamido-4-oxocyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-benzamido-4-oxocyclohexane-1-carboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoylamino group, a cyclohexanone ring, and a methyl ester functional group
Méthodes De Préparation
The synthesis of Methyl 1-benzamido-4-oxocyclohexane-1-carboxylate typically involves the following steps:
Formation of the Benzoylamino Group: This step involves the reaction of benzoyl chloride with an amine to form the benzoylamino group.
Cyclohexanone Ring Formation: The cyclohexanone ring is introduced through a cyclization reaction, often involving a diketone precursor.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial production methods may involve variations of these steps, optimized for large-scale synthesis. Common reagents used include benzoyl chloride, amines, diketones, and methanol, with catalysts such as sulfuric acid or hydrochloric acid.
Analyse Des Réactions Chimiques
Methyl 1-benzamido-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzoylamino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 1-benzamido-4-oxocyclohexane-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of materials with specific chemical properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of Methyl 1-benzamido-4-oxocyclohexane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The benzoylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The cyclohexanone ring and ester group contribute to the compound’s overall stability and reactivity, facilitating its interaction with various biological molecules.
Comparaison Avec Des Composés Similaires
Methyl 1-benzamido-4-oxocyclohexane-1-carboxylate can be compared with similar compounds such as:
Methyl esters of 2-(N-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids: These compounds also contain benzoyl and ester groups but differ in their amino acid backbone.
Fmoc-L-glutamic acid α-benzyl ester: This compound features a benzyl ester group and is used in peptide synthesis.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H17NO4 |
|---|---|
Poids moléculaire |
275.30 g/mol |
Nom IUPAC |
methyl 1-benzamido-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H17NO4/c1-20-14(19)15(9-7-12(17)8-10-15)16-13(18)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,16,18) |
Clé InChI |
NDLIJUWYPIWNAW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CCC(=O)CC1)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B8578358.png)
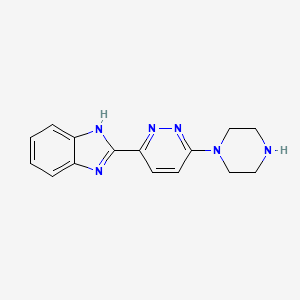
![7-(4-methylpyridin-3-yl)-[1,2]oxazolo[4,5-b]pyridin-3-amine](/img/structure/B8578365.png)
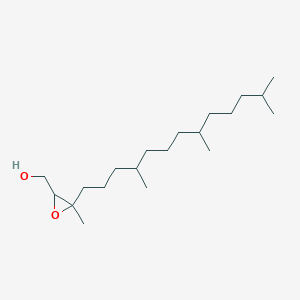
![2-[2-(Trifluoromethyl)benzamido]pyridine-3-carboxamide](/img/structure/B8578398.png)
